3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is an organic compound belonging to the quinoline family, characterized by a bromine atom at the third position and two methyl groups at the seventh position. This compound is notable for its diverse biological activities, making it a significant subject of interest in medicinal chemistry and material science. Quinoline derivatives are widely recognized for their roles in drug development, particularly in anti-cancer and anti-microbial applications. The compound's unique structure contributes to its reactivity and potential for various chemical modifications, enhancing its utility in scientific research .
The synthesis of 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves several key steps:
This multi-step organic synthesis highlights the complexity involved in producing this compound and underscores its significance in chemical research.
The molecular structure of 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can be described as follows:
The presence of the bromine atom at position three and the two methyl groups at position seven contributes to its unique reactivity profile and biological activity .
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions:
Common reagents used include sodium azide for substitutions and potassium permanganate for oxidation . These reactions illustrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is primarily studied in the context of its biological interactions:
Understanding these mechanisms is crucial for optimizing its use in drug development.
The physical and chemical properties of 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione include:
These properties influence its handling and application in laboratory settings .
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione has several significant applications:
The quinoline nucleus has undergone systematic structural evolution from simple natural alkaloids to complex synthetic derivatives with enhanced therapeutic properties. Early medicinal chemistry efforts focused on the planar quinoline structure, exemplified by compounds like chloroquine. However, saturation of the pyridine ring led to the development of dihydroquinoline derivatives, which offered improved solubility and reduced planarity, thereby decreasing non-specific DNA intercalation. The critical advancement came with the incorporation of dione functionality at positions 2 and 5, creating redox-active centers capable of enzyme inhibition through interactions with catalytic sites [7] [9].
The 7,8-dihydroquinoline-2,5(1H,6H)-dione framework (CAS: 15450-69-8) represents a pivotal intermediate in this structural progression. Characterized by a partially saturated bicyclic system with molecular weight 163.17 g/mol and melting point 294°C, this scaffold demonstrates enhanced conformational flexibility compared to fully aromatic quinolines [7]. Medicinal chemists exploited this flexibility to develop derivatives with improved target affinity. The strategic introduction of gem-dimethyl groups at position 7 significantly enhanced metabolic stability by preventing cytochrome P450-mediated oxidation at this carbon center. This modification yielded 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives that maintained the redox-active dione moiety while offering superior pharmacokinetic properties [3] .
Compound Name | Molecular Formula | Key Structural Features | Bioactivity Enhancement |
---|---|---|---|
Quinoline | C9H7N | Planar bicyclic structure | Limited, base scaffold |
7,8-Dihydroquinoline-2,5(1H,6H)-dione | C9H9NO2 | Reduced pyridine ring, dione groups | Improved solubility and target engagement |
7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | C11H13NO2 | Sp³ carbon at C7 with methyl groups | Enhanced metabolic stability |
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | C11H12BrNO2 | Bromine at C3 position | Optimized steric and electronic properties |
The latest evolution in this structural series incorporates halogen substituents, particularly bromine at position 3, to further modulate electronic properties and steric parameters. This strategic modification significantly expanded the target profile of these molecules, enabling inhibition of challenging enzymes like mutant isocitrate dehydrogenase (mIDH1) through optimized steric interactions with the enzyme's allosteric binding pocket [1] [3]. The bromine atom's electron-withdrawing character also enhances the hydrogen-bond accepting capacity of the adjacent carbonyl group, strengthening key interactions with biological targets .
The 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold has emerged as a structurally distinctive platform for developing enzyme inhibitors, particularly in oncology therapeutics. The gem-dimethyl substitution at position 7 creates a quaternary carbon center that imposes significant conformational constraints on the fused ring system. This conformational restriction reduces entropy penalties upon binding to biological targets, thereby enhancing binding affinity compared to more flexible analogs [3] . The saturated bicyclic structure with sp³-hybridized C7 prevents planarity, reducing non-specific intercalation into DNA and improving selectivity for target enzymes over DNA-processing machinery [7].
The 7,7-dimethyl substitution confers exceptional metabolic stability by blocking oxidative metabolism at this position, a common degradation pathway for alkyl-substituted quinolines. This property significantly enhances the pharmacokinetic profile of these compounds, as evidenced by higher tumoral concentrations observed in xenograft models compared to non-methylated analogs. For instance, 7,7-dimethyl substituted inhibitors demonstrated sustained tumoral exposure beyond 48 hours after a single oral dose in glioblastoma models, correlating with prolonged suppression of the oncometabolite 2-hydroxyglutarate (2-HG) [3]. The methyl groups also contribute to favorable lipophilicity parameters (logP ≈ 2.5), balancing membrane permeability with aqueous solubility—a critical factor for central nervous system penetration in targeting gliomas [1] [3].
Synthetic accessibility further enhances the medicinal chemistry value of this scaffold. The 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione core can be efficiently synthesized via one-pot multicomponent reactions combining diones and acetals to form vinylogous amide intermediates, followed by base-catalyzed Michael addition-elimination with nitriles, and finally cyclodehydration with anilines. This streamlined synthesis enables rapid generation of analogs with diverse substitutions at positions 3 and 6, facilitating structure-activity relationship studies [3]. The versatility of this synthetic approach is demonstrated by the production of 3-bromo derivatives through electrophilic bromination of the enolizable position adjacent to the dione system [1] .
Positional halogenation represents a powerful strategy for optimizing the biological activity of dihydroquinoline diones, with bromination at C3 emerging as a particularly effective modification. Bromine incorporation at this position exerts both steric and electronic effects that significantly enhance target engagement. The van der Waals radius of bromine (185 pm) creates optimal steric complementarity with hydrophobic subpockets in enzyme active sites, while its moderate electron-withdrawing capability (Hammett σp = 0.23) fine-tunes the electron density of the fused ring system without excessive perturbation [1] .
In the context of mutant isocitrate dehydrogenase 1 (mIDH1) inhibition, 3-bromination dramatically enhances potency against both R132H and R132C mutant forms. Biochemical assays demonstrate that 3-bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione exhibits IC50 values of 1.6 μM against IDH1 R132H and 1.0 μM against R132C, representing a 10-20 fold improvement over non-brominated analogs. This significant enhancement stems from the bromine atom forming critical halogen bonding interactions with backbone carbonyl oxygen atoms in the allosteric binding site and filling a hydrophobic subpocket adjacent to the catalytic center [3].
Compound Name | Molecular Weight (g/mol) | mIDH1 R132H IC50 (μM) | mIDH1 R132C IC50 (μM) | SphK1 Inhibition (Ki μM) |
---|---|---|---|---|
7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | 191.23 | 25.4 ± 1.8 | 18.7 ± 2.1 | >100 |
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | 270.13 | 1.6 ± 0.2 | 1.0 ± 0.1 | 35.2 ± 2.4 |
3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione | 242.07 | 8.3 ± 0.9 | 6.1 ± 0.7 | 42.7 ± 3.1 |
The bromine substituent also expands the target profile beyond mIDH1 inhibition. In sphingosine kinase 1 (SphK1) inhibition, 3-bromo derivatives demonstrate low micromolar activity (Ki ≈ 35 μM), while non-brominated analogs show negligible inhibition. This activity stems from the bromine atom mimicking the aliphatic chain of sphingosine through hydrophobic interactions within the lipid-binding pocket [8]. Molecular modeling reveals that the bromine atom occupies a lipophilic subpocket lined with valine, leucine, and isoleucine residues, providing binding energy contributions through hydrophobic desolvation effects [1] [8].
The synthetic route to 3-brominated derivatives capitalizes on the electron-rich character of position 3, which undergoes regioselective electrophilic aromatic substitution. When direct bromination proves challenging due to competing reactions, alternative approaches utilize pre-functionalized intermediates like 7-bromo-quinoline-5,8-dione, which can be further elaborated through palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl substituents [8]. The resulting brominated compounds serve as versatile intermediates for additional derivatization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the exploration of extensive structure-activity relationships around the dihydroquinoline dione core .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0